N-(4-{2-[4-(dimethylamino)phenyl]vinyl}phenyl)-N,N-dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(dimethylamino)stilbene is an organic compound belonging to the stilbene family. It is characterized by the presence of two dimethylamino groups attached to the stilbene backbone. This compound is known for its unique optical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(dimethylamino)stilbene typically involves the reaction of 4,4’-dinitrostilbene with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as palladium on carbon (Pd/C) to facilitate the reduction of nitro groups to amino groups .
Industrial Production Methods: Industrial production of 4,4’-Bis(dimethylamino)stilbene follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bis(dimethylamino)stilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for reduction reactions.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4,4’-Bis(dimethylamino)stilbene can yield quinones, while reduction reactions produce amino derivatives .
Scientific Research Applications
4,4’-Bis(dimethylamino)stilbene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and optical materials.
Mechanism of Action
The mechanism of action of 4,4’-Bis(dimethylamino)stilbene involves its interaction with molecular targets through its dimethylamino groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its unique optical properties. The compound can also participate in various chemical reactions, altering its structure and function .
Comparison with Similar Compounds
Resveratrol: Known for its antioxidant properties and found in grapes and red wine.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Combretastatin: A potent anticancer agent derived from the bark of Combretum caffrum.
Uniqueness: 4,4’-Bis(dimethylamino)stilbene is unique due to its strong electron-donating dimethylamino groups, which enhance its optical properties. This makes it particularly useful in applications requiring high fluorescence and photostability .
Properties
CAS No. |
1931-49-3 |
---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H22N2/c1-19(2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(3)4/h5-14H,1-4H3/b6-5+ |
InChI Key |
DAVFZPCIOMZPQK-AATRIKPKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.